![molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0](/img/structure/B352500.png)
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that has been extensively studied for its scientific research applications. This compound is a benzimidazole derivative that has shown great potential in various fields of research.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been studied for their potential applications in medicinal chemistry . They have shown promising results as antiparasitic agents, particularly against Toxoplasma gondii .
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity againstT. gondii versus the host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.
Biochemical Pathways
Given the antiparasitic activity of imidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the parasiteT. gondii, thereby inhibiting its growth .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may lead to the inhibition or death of the parasiteT. gondii .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol in lab experiments include its potent anticancer and neuroprotective effects. This compound has shown great potential in the field of cancer research and neuroprotection. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are many future directions for the research of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol. One direction is to further investigate its potential as an anticancer agent. This compound has shown great potential in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to investigate its potential as a neuroprotective agent. This compound has shown great potential in protecting against oxidative stress-induced neuronal damage, and further research could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research could be done to investigate the potential of this compound in other fields of research, such as inflammation and immunology.
Métodos De Síntesis
The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves a series of chemical reactions. The first step involves the reaction of 4-bromobutyl acetate with p-tolyl magnesium bromide to form 4-(p-tolyloxy)butyl acetate. The second step involves the reaction of 4-(p-tolyloxy)butyl acetate with 1H-benzo[d]imidazole-2-carbaldehyde to form (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol.
Aplicaciones Científicas De Investigación
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol has been extensively studied for its scientific research applications. This compound has shown great potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXQQZWIHDQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

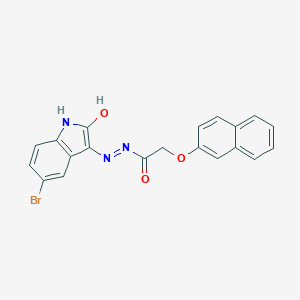
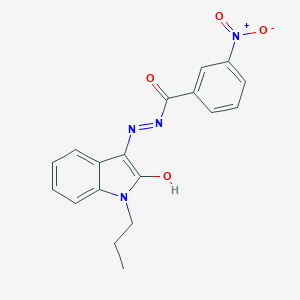
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
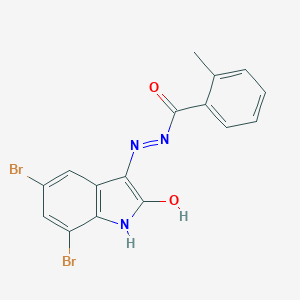
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
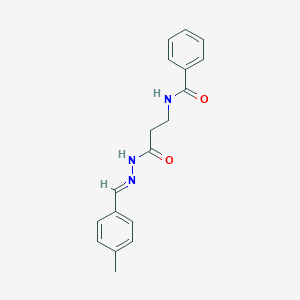
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
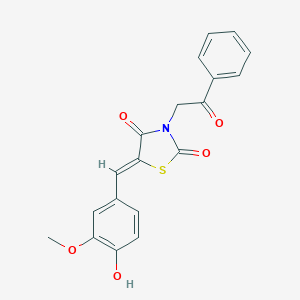
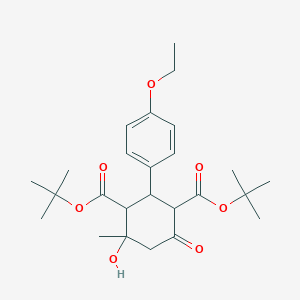
![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)
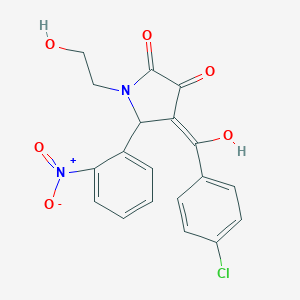
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)